4-(2-氟苄基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorobenzyl piperidine derivatives often involves the Grignard reaction, a technique utilized for constructing carbon-carbon bonds. For example, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine was achieved through the Grignard reaction of 4-fluoro-bromobenzene and pyridine-4-aldehyde, followed by deoxygenation and ring saturation processes (Proszenyák et al., 2005). This method demonstrates the feasibility of incorporating fluorine atoms into the benzyl position, which is crucial for the synthesis of 4-(2-Fluorobenzyl)piperidine.

Molecular Structure Analysis

The molecular structure of fluorobenzyl piperidine derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of a novel bioactive heterocycle containing the fluorobenzyl piperidine motif was confirmed using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). These methods provide detailed information about the atomic and electronic structure, confirming the presence of the fluorobenzyl group attached to the piperidine ring.

Chemical Reactions and Properties

Fluorobenzyl piperidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, these compounds have been utilized in the synthesis of radiotracers for PET imaging, where the fluorobenzyl piperidine moiety plays a critical role in the biological activity of the resulting molecules (Labas et al., 2011). The incorporation of fluorine atoms significantly impacts the chemical reactivity and biological properties of these compounds.

科学研究应用

PET 放射性示踪剂的合成和评估

一项研究开发了含有 4-(4-氟苄基)哌啶部分的特定 PET 放射性配体,用于成像 NR2B NMDA 受体。然而,较差的脑穿透性和显着的放射脱氟限制了它们用于此目的的适用性,表明在 PET 放射性示踪剂开发中需要谨慎使用这种部分 (Labas et al., 2011).

用于放射性标记的同位素合成

另一项研究重点是通过格氏反应和催化 H/D 交换合成 4-(4-氟苄基)哌啶的 d4、d2 和 d6 同位素,通过提供一种改进的同位素生产方法,为放射性药物领域做出贡献 (Proszenyák et al., 2005).

药物中间体合成

非均相催化氢化

研究了 4-(4-氟苄基)吡啶催化氢化生成有价值的药物中间体 4-(4-氟苄基)哌啶的过程,突出了铑碳催化剂的有效性。该过程代表了药物工业可行合成路线中的关键步骤 (Proszenyák et al., 2004).

组蛋白脱乙酰酶抑制剂

基于螺[色满-2,4'-哌啶]的 HDAC 抑制剂的开发

一系列螺[色满-2,4'-哌啶]衍生物,结合了 4-氟苄基部分,被制备为新型 HDAC 抑制剂。这些化合物显示出显着的体外抗增殖活性和改善的体内抗肿瘤活性,证明了它们在癌症治疗中的潜力 (Thaler et al., 2012).

化学合成技术

便捷的合成方法

对 4-(4-氟苄基)哌啶同位素的便捷合成方法的研究为科学研究中标记化合物的制备提供了宝贵的见解,突出了化学合成技术方面的进展 (Proszenyák et al., 2005).

抗阿尔茨海默病药物开发

新型苄基衍生物

合成了一系列基于多奈哌齐结构的 N-苄基化衍生物,结合了 4-(4-氟苯甲酰)-哌啶-1-基部分,并评估了其抗阿尔茨海默病活性。这项研究旨在设计出更有效的化合物来管理阿尔茨海默病,证明了该化合物在治疗应用中的潜力 (Gupta et al., 2020).

安全和危害

属性

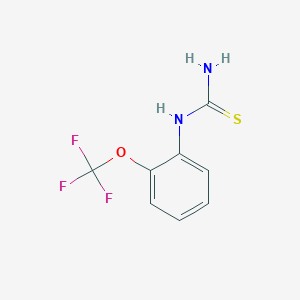

IUPAC Name |

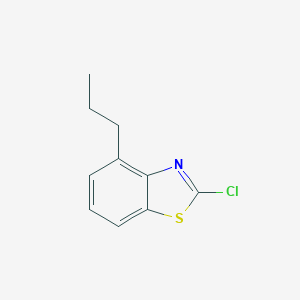

4-[(2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTZGYXMDTTYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444758 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194288-97-6 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)